molecular formula C21H28FN3O2 B3003872 N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 1049441-31-7

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B3003872
CAS No.: 1049441-31-7
M. Wt: 373.472
InChI Key: JFHQPZWJJPULCJ-UHFFFAOYSA-N
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Description

The compound N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a structurally complex acetamide derivative featuring:

  • A 1-methyl-1H-pyrrol-2-yl substituent, which may enhance lipophilicity and modulate electronic properties.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2/c1-24-12-8-10-18(24)19(25-13-6-2-3-7-14-25)15-23-21(26)16-27-20-11-5-4-9-17(20)22/h4-5,8-12,19H,2-3,6-7,13-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHQPZWJJPULCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2F)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound with a complex structure that suggests potential biological activity. Its unique combination of azepane, pyrrole, and fluorophenoxy groups may confer various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O₂F, with a molecular weight of approximately 302.33 g/mol. The structural features include:

Component Description
Azepane Ring A seven-membered saturated heterocycle
Pyrrole Ring A five-membered aromatic ring containing nitrogen
Fluorophenoxy Group A phenoxy group substituted with fluorine
Acetamide Functional Group Contributes to the compound's overall reactivity

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The azepane and pyrrole moieties may enhance binding affinity and specificity towards these targets, potentially leading to therapeutic effects.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Similar compounds have been investigated for their roles in cancer therapy, suggesting that this compound may inhibit tumor cell proliferation or induce apoptosis through specific signaling pathways.
  • Enzyme Inhibition : Compounds with similar structural motifs have been reported as enzyme inhibitors, indicating that this compound might modulate enzymatic activity related to disease processes.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Table 1: Comparative Biological Activities of Related Compounds

Compound Biological Activity Reference
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamideAntimicrobial, anticancer
N-[2-(6-methoxyquinazolin-4-yl)-ethyl] acetamideAntioxidant, urease inhibition
N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(3-chloro-4-methoxyphenyl)ethanediamideAnti-inflammatory, anticancer

Comparison with Similar Compounds

Substituent Variations in Azepan/Pyrrole-Based Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (if reported) Biological Activity (Inferred)
Target Compound: N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide C₂₃H₂₉FN₃O₂ ~414.5 (estimated) 2-fluorophenoxy, azepan, 1-methylpyrrole Not reported Likely anti-inflammatory
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-chlorophenyl)acetamide C₂₁H₂₈ClN₃O 373.9 4-chlorophenyl Not reported Unreported
N-cyclohexyl-2-(4-fluorophenyl)acetamide C₁₄H₁₇FNO 249.3 Cyclohexyl, 4-fluorophenyl Not reported Analgesic/antipyretic

Key Observations :

  • The azepan group in the target compound (vs.
  • The 2-fluorophenoxy group (target) vs. 4-chlorophenyl () introduces differences in electronic effects and steric hindrance, which may influence target selectivity.

Comparison with Sulfonamide and Trifluoroacetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Features
Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1-yl}-N-... C₄₀H₃₉F₅N₄O₃ 718.80 Sulfonamide Trifluoromethyl, naphthyridine core
2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide C₁₅H₁₄F₃N₂O₂ 314.3 Trifluoroacetamide Pyrrole, phenyl, trifluoromethyl

Key Observations :

  • The trifluoroacetamide group in enhances metabolic stability compared to the target compound’s fluorophenoxy-acetamide, but may reduce solubility.
  • Sulfonamide derivatives like Goxalapladib exhibit larger molecular frameworks (e.g., naphthyridine cores), suggesting divergent therapeutic targets (e.g., atherosclerosis vs. inflammation).

Physicochemical and Electronic Properties

  • Electronic Effects: The 2-fluorophenoxy group’s electron-withdrawing nature may stabilize the acetamide bond against hydrolysis relative to non-fluorinated analogs.

Inferred Pharmacological Profiles

While direct activity data are lacking, structurally related compounds provide clues:

  • Anti-inflammatory/Analgesic Activity: Phenoxy-acetamides in showed significant anti-inflammatory effects in murine models, attributed to COX-2 inhibition .
  • Metabolic Stability : Fluorine substitution (target compound) may reduce oxidative metabolism compared to chlorophenyl analogs , extending half-life.

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